molecular formula C23H20N4O4 B2486078 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-52-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2486078
CAS RN: 941894-52-6
M. Wt: 416.437
InChI Key: DLOGIRUEZQSZFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related compounds involves complex reactions, such as the palladium-catalyzed C-C coupling, and can include steps like reductive alkylation and reactions with various reagents to introduce specific functional groups (Taylor & Patel, 1992). The synthesis pathways often aim to explore the biological activities of the resulting compounds by modifying the core structure.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds are studied using techniques like X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations. These studies reveal the nonplanar nature of the molecules, with intermolecular hydrogen bonding forming complex ring systems. Geometrical parameters obtained from such analyses are crucial for understanding the compound's reactivity and biological activity (Jilu Lukose et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclization, substitution, and the formation of coordination complexes with metals like Co(II), Ni(II), and Cu(II). These reactions often lead to compounds with significant biological activities, including antimicrobial and antitumor effects. The ability to form complexes with metals can also be indicative of the ligand's coordination capabilities and potential applications in medicinal chemistry (J. Asegbeloyin et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-2-4-16(5-3-15)18-13-19-23(29)26(8-9-27(19)25-18)14-22(28)24-17-6-7-20-21(12-17)31-11-10-30-20/h2-9,12-13H,10-11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGIRUEZQSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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